3-(Difluoromethoxy)phenylacetylene

Overview

Description

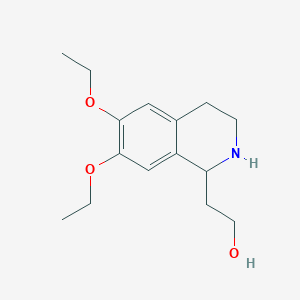

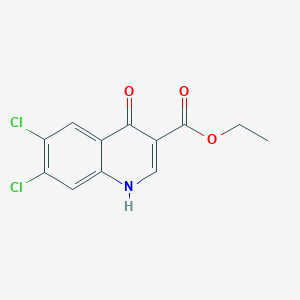

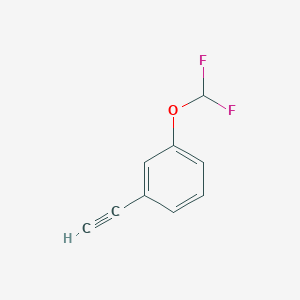

3-(Difluoromethoxy)phenylacetylene is a chemical compound with the empirical formula C9H6F2O . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of difluoromethoxylated compounds, including 3-(Difluoromethoxy)phenylacetylene, has been achieved through visible light photoredox catalysis . This method is applicable to the synthesis of other polyfluoroalkoxylated arenes and heteroarenes using readily available polyfluoroalkyl iodides .Molecular Structure Analysis

The molecular structure of 3-(Difluoromethoxy)phenylacetylene is represented by the SMILES stringFC(F)Oc1cccc(c1)C#C . The molecular weight of this compound is 168.14 . Chemical Reactions Analysis

While specific chemical reactions involving 3-(Difluoromethoxy)phenylacetylene are not detailed in the search results, the compound is part of a class of chemicals that have been studied for reactions such as dehydrogenative coupling and nucleophilic addition .Physical And Chemical Properties Analysis

3-(Difluoromethoxy)phenylacetylene is a solid substance . Its molecular weight is 168.14 , and its empirical formula is C9H6F2O .Scientific Research Applications

Liquid Crystal Applications

Phenylacetylene derivatives, including those similar to 3-(Difluoromethoxy)phenylacetylene, have been utilized in the development of high birefringence liquid crystals. These materials are notable for their low viscosity and improved physical properties, making them suitable for advanced liquid crystal displays and optical applications. The introduction of trifluoromethoxy groups in these compounds significantly enhances their nematic range and viscosity while maintaining high birefringence (Sekine et al., 2001).

Sensor Development

Phenylacetylene derivatives are instrumental in creating sensors, particularly for detecting ions in solutions. A notable application includes the development of a turn-on fluorescent sensor for cyanide detection. This sensor changes color in the presence of cyanide ions, a critical feature for environmental monitoring and safety (Thanayupong et al., 2017).

Organic Chemistry and Catalysis

These compounds are used in various organic synthesis and catalysis processes. For instance, they are employed in gold(III)-catalyzed hydration reactions, offering a green chemistry approach to alkyne chemistry. This process is particularly beneficial in educational settings due to its simplicity and minimal requirement for specialized equipment (Leslie & Tzeel, 2016).

Polymerization and Materials Science

Phenylacetylene and its derivatives are crucial in polymer science. They are used in the polymerization process to create materials with unique properties, such as high cis-structure content, which can lead to novel applications in material science. This includes the development of polymers with specific optical or electronic properties (Wang et al., 2016).

Environmental Science

In environmental science, phenylacetylene compounds are studied for their role as inhibitors in various biochemical processes. For example, they have been researched for their inhibitory effects on enzymes like ammonia monooxygenase and methane monooxygenase, which are relevant in understanding microbial activities in the environment (Lontoh et al., 2000).

Safety and Hazards

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . There are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

properties

IUPAC Name |

1-(difluoromethoxy)-3-ethynylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c1-2-7-4-3-5-8(6-7)12-9(10)11/h1,3-6,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUOBKVALAVDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380977 | |

| Record name | 3-(Difluoromethoxy)phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethoxy)phenylacetylene | |

CAS RN |

519059-03-1 | |

| Record name | 3-(Difluoromethoxy)phenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.